2-(3-Fluorophenyl)-4'-iodoacetophenone
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Overview
Description
The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any notable features.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include its reactivity, what products are formed, and under what conditions the reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Biological Baeyer–Villiger Oxidation of Acetophenones
A study by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, using 19F nuclear magnetic resonance (NMR). This process, facilitated by enzymes from Pseudomonas fluorescens and 4′-hydroxyacetophenone monooxygenase (HAPMO), converts acetophenones into valuable phenyl acetates, demonstrating an application in the biotransformation of ring-substituted acetophenones for chemical production (Moonen, Rietjens, & van Berkel, 2001).
Molecular Structure and Spectroscopy
Najiya et al. (2014) synthesized (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, analyzing its molecular structure, FT-IR, and spectroscopic properties through HF and DFT methods. This research contributes to the understanding of the molecular characteristics and potential applications of fluorinated acetophenones in material sciences and molecular engineering (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) conducted a study on the synthesis and antipathogenic activity of new thiourea derivatives, including those with fluorophenyl groups. These compounds exhibited significant anti-pathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the pharmaceutical and biomedical relevance of fluorinated acetophenones (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Evaluation of Novel Quinazolinone Derivatives
Farag et al. (2012) explored the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives with anti-inflammatory and analgesic properties, incorporating fluorophenyl groups. This study underscores the therapeutic potential of fluorinated acetophenones in developing new pharmaceutical agents (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Fluorescent Probes and Sensors
Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for use as fluorescent probes. These compounds demonstrate high sensitivity to pH changes and selectivity in metal cation sensing, illustrating the application of fluorinated acetophenones in the development of novel sensors for environmental and biomedical analysis (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also involve looking at how to handle and store the compound safely.
Future Directions
This would involve looking at potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.
properties
IUPAC Name |
2-(3-fluorophenyl)-1-(4-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWXQTYSVSFRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642349 |
Source
|
Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-4'-iodoacetophenone | |
CAS RN |
898784-81-1 |
Source
|
Record name | Ethanone, 2-(3-fluorophenyl)-1-(4-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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